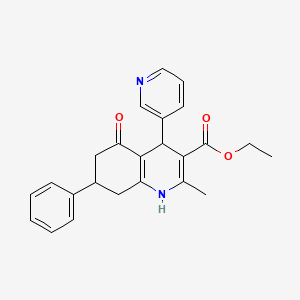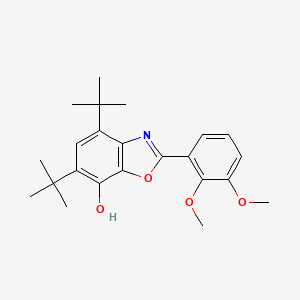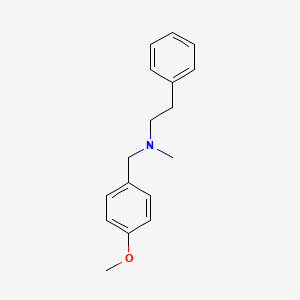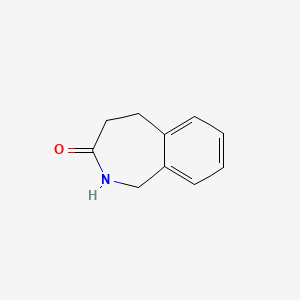![molecular formula C16H18O5 B5147012 propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)
propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PECA is a derivative of coumarin, a natural compound found in various plants, and it has been synthesized through different methods.
Mecanismo De Acción
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in inflammation and tumor growth, the modulation of immune response, and the disruption of cellular signaling pathways. These mechanisms have been studied in vitro and in vivo, and they provide insights into the potential therapeutic applications of propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate.
Biochemical and Physiological Effects:
propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX enzymes, the induction of apoptosis in cancer cells, and the modulation of cytokine production. These effects have been observed in different cell types and animal models, suggesting that propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has broad biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including the optimization of its synthesis method, the exploration of its potential therapeutic applications, and the development of new materials based on its structure. Additionally, further studies are needed to determine the safety and efficacy of propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in vivo, as well as its potential interactions with other drugs and biomolecules.
In conclusion, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a promising compound with potential applications in various fields. Its synthesis method has been optimized, and its biological activity has been studied in vitro and in vivo. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for the development of new drugs and materials.
Métodos De Síntesis
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through various methods, including the reaction of ethyl 4-bromo-2-oxo-2H-chromene-7-carboxylate with propyl acetate in the presence of a base, or the reaction of ethyl 4-hydroxy-2-oxo-2H-chromene-7-carboxylate with propionic anhydride in the presence of a catalyst. These methods have been optimized to obtain high yields of propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate and minimize the formation of byproducts.
Aplicaciones Científicas De Investigación
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used as a natural pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In material science, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
propyl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-7-19-16(18)10-20-12-5-6-13-11(4-2)8-15(17)21-14(13)9-12/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAIRIYGNPRKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5146954.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)


![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)
![4-bromo-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5147020.png)


![(3'R*,4'R*)-1'-{3-[(diethylamino)methyl]-4-methoxybenzyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5147035.png)
![(2-bromo-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5147036.png)